(S)-Rasagiline-13C3 Mesylate is a stable isotope-labeled derivative of Rasagiline, which is primarily used in the treatment of Parkinson's disease. This compound is classified as a selective irreversible inhibitor of monoamine oxidase B, which plays a significant role in the degradation of neurotransmitters such as dopamine. The introduction of the carbon-13 isotope allows for advanced research applications, particularly in pharmacokinetic studies and metabolic profiling.
(S)-Rasagiline-13C3 Mesylate is derived from Rasagiline, a propargylamine derivative. The compound exists as a mesylate salt, enhancing its solubility and stability. It is classified under the category of pharmaceuticals that target neurodegenerative diseases, specifically as a monoamine oxidase inhibitor. The compound's structure and properties are closely related to its parent compound, Rasagiline, which has been widely studied for its efficacy in managing symptoms of Parkinson's disease .
The synthesis of (S)-Rasagiline-13C3 Mesylate involves several steps, starting from the appropriate propargylamine precursor. The key steps typically include:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and isotopic labeling of the product .
(S)-Rasagiline-13C3 Mesylate has the following molecular formula: with a molecular weight of approximately 271.34 g/mol. The structural representation includes an indane core substituted with a propargylamine group.
The compound’s structural data can be summarized as follows:
(S)-Rasagiline-13C3 Mesylate undergoes various chemical reactions typical for amines and sulfonates. Key reactions include:
These reactions are crucial for both analytical purposes and potential modifications leading to new therapeutic agents or research tools .
(S)-Rasagiline-13C3 Mesylate functions primarily as an irreversible inhibitor of monoamine oxidase B. This inhibition leads to increased levels of dopamine in the brain by preventing its breakdown, thereby alleviating symptoms associated with Parkinson's disease.
The mechanism involves binding to the active site of monoamine oxidase B, resulting in a prolonged increase in synaptic dopamine levels. Studies indicate that this action not only improves motor function but also exhibits neuroprotective effects against dopaminergic neuron degeneration .
Relevant data indicate that (S)-Rasagiline-13C3 Mesylate maintains its integrity under various conditions, making it suitable for pharmaceutical applications .
(S)-Rasagiline-13C3 Mesylate has significant applications in scientific research, particularly:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3